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Compound of Interest

Compound Name: PTP inhibitor V dihydrate

CAS No.: 2649087-82-9

Cat. No.: B6172586

Get Quote

Executive Summary
PTP Inhibitor V Dihydrate (Phenylhydrazonopyrazolone Sulfonate 1, or PHPS1) is a cell-

permeable, small-molecule inhibitor targeting SHP-2 (Src homology-2 domain-containing

protein tyrosine phosphatase-2). Unlike many broad-spectrum phosphatase inhibitors (e.g.,

Vanadate), PTP Inhibitor V displays high selectivity for SHP-2 over closely related

phosphatases like SHP-1 and PTP1B.

In signal transduction research, this compound is the gold standard for interrogating the

positive regulatory role of SHP-2 in Receptor Tyrosine Kinase (RTK) pathways, specifically the

RAS-ERK/MAPK cascade. This guide details the chemical properties, mechanistic action, and

validated experimental protocols for utilizing PTP Inhibitor V in cellular assays.

Chemical Profile & Stability
The "Dihydrate" designation typically refers to the stable salt form (often Sodium or Potassium)

of the sulfonated molecule, which enhances stability and solubility compared to the free acid.
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Property Specification

Common Name PTP Inhibitor V; PHPS1

Chemical Name

4-[2-[3-(4-Nitrophenyl)-5-oxo-1-phenyl-1,5-

dihydro-pyrazol-(4Z)-ylidene]hydrazino]-

benzenesulfonic acid

CAS Number
314291-83-3 (Anhydrous); 2649087-82-9

(Dihydrate/Salt forms)

Molecular Formula
C₂₁H₁₅N₅O₆S[1][2][3][4][5][6][7][8] · 2H₂O

(Dihydrate form)

Target SHP-2 (PTPN11)

Selectivity

SHP-2 (

= 0.73 µM) >> PTP1B (

= 5.8 µM) > SHP-1 (

= 10.7 µM)

Solubility
Soluble in DMSO (up to ~90 mg/mL). Insoluble

in water/PBS directly.

Appearance Orange to Red Solid

Reconstitution & Storage Protocol
Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide). Avoid aqueous buffers for

initial reconstitution.

Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

Calculation: For 5 mg of PHPS1 (MW ~465.4 + 36 for dihydrate ≈ 501.4 g/mol ), add ~997

µL DMSO to achieve ~10 mM.

Storage: Aliquot into light-protective (amber) vials. Store at -20°C (stable for 6 months) or

-80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.
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Mechanism of Action: The SHP-2 Paradox
To use PTP Inhibitor V effectively, one must understand the unique biology of its target. While

most phosphatases (like PTP1B) are negative regulators (turning signals "off"), SHP-2 is a

positive signal transducer.

The Mechanism[4][5][10][11][12]
Basal State (Auto-inhibition): In resting cells, SHP-2 is inactive.[4][5] Its N-terminal SH2

domain (N-SH2) binds intramolecularly to the PTP catalytic domain, blocking the active site.

[4][5][8]

Activation: Upon growth factor stimulation (e.g., EGF, PDGF), the SH2 domains bind to

phosphotyrosines on receptors (RTKs) or adaptors (Gab1).[9] This releases the N-SH2

"clamp," exposing the catalytic site.

Inhibitor Binding: PTP Inhibitor V (PHPS1) binds directly to the catalytic PTP domain of SHP-

2. It stabilizes the enzyme in an inactive conformation or sterically hinders substrate access,

preventing the dephosphorylation of specific sites (like pTyr on RasGAP or Spry) that is

required to sustain RAS activation.

Signal Transduction Pathway: EGFR/MAPK
The primary application of PTP Inhibitor V is to block the EGF-induced ERK1/2

phosphorylation.
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Inhibitor Effect: By blocking SHP-2, PTP Inhibitor V prevents the full activation of RAS,

leading to reduced p-ERK levels.
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Figure 1: PTP Inhibitor V targets the active SHP-2 enzyme, severing the link between RTKs

(EGFR) and the RAS-MAPK cascade, thereby reducing ERK phosphorylation.

Experimental Protocol: Cell-Based Inhibition Assay
This protocol describes the validation of PTP Inhibitor V using an EGF-stimulation assay in

HeLa or HEK293 cells. The readout is Western Blotting for phospho-ERK1/2 (Thr202/Tyr204).

Materials
Cell Line: HeLa, HEK293, or MCF-7.

Reagents: PTP Inhibitor V (10 mM DMSO stock), Recombinant Human EGF.

Lysis Buffer: RIPA buffer + Protease Inhibitors + Phosphatase Inhibitors (Note: Do not add

Vanadate if you plan to measure phosphatase activity downstream, but for Western blot,

standard cocktails are fine).

Step-by-Step Methodology
Seeding (Day 0): Seed cells in 6-well plates (

cells/well) in complete medium (DMEM + 10% FBS). Incubate overnight to reach 70-80%
confluency.

Starvation (Day 1): Critical Step: Wash cells 2x with PBS and switch to Serum-Free Medium

for 16–24 hours. Reasoning: Serum contains growth factors that activate ERK. Starvation

reduces basal p-ERK levels to zero, allowing a clean window for EGF stimulation.

Inhibitor Pre-treatment (Day 2): Add PTP Inhibitor V to the serum-free medium.

Dose Response: 0 µM (DMSO Control), 1 µM, 5 µM, 10 µM, 20 µM.

Incubation: 1 hour at 37°C.

Note: Do not exceed 0.1% final DMSO concentration to avoid solvent toxicity.

Stimulation: Add EGF (final concentration 50–100 ng/mL) directly to the media containing the

inhibitor.
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Time: Incubate for exactly 5 to 10 minutes.

Reasoning: ERK phosphorylation peaks rapidly (5-10 min) and degrades by 30-60 min.

Termination & Lysis:

Place plate on ice immediately.

Aspirate media.

Wash 1x with ice-cold PBS.

Add 150 µL ice-cold Lysis Buffer. Scrape and collect lysates.

Analysis (Western Blot):

Run SDS-PAGE.

Probe membrane with Anti-Phospho-ERK1/2 (Thr202/Tyr204).

Strip and re-probe with Anti-Total ERK1/2 (Loading Control).
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Figure 2: Experimental timeline for validating PTP Inhibitor V activity in cell culture.

Data Interpretation & Controls
Expected Results

DMSO + EGF: Strong band for p-ERK.

Inhibitor V (5-20 µM) + EGF: Dose-dependent reduction in p-ERK intensity.
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Total ERK: Should remain constant across all lanes.

Selectivity Profile (IC50 Values)
Use these values to design your dose-response curve. Concentrations >50 µM may lose

selectivity and inhibit other PTPs.

Enzyme IC50 / Ki (µM) Interpretation

SHP-2 (Target) 0.73 High Potency

PTP1B 5.8 ~8-fold less sensitive

SHP-1 10.7 ~15-fold less sensitive

PTP-MEG2 > 50 No inhibition

Troubleshooting
Precipitation: If the inhibitor precipitates in media (cloudiness), dilute the DMSO stock into

warm media dropwise while vortexing. Ensure final concentration is within solubility limits

(<100 µM).

No Inhibition: Ensure cells were adequately starved. High basal p-ERK (due to serum) can

mask the inhibitor's effect.

Cell Toxicity: PHPS1 is generally non-toxic up to 50 µM for short exposures (hours). For

long-term assays (>24h), perform an MTT/CellTiter-Glo assay to determine non-lethal

concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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